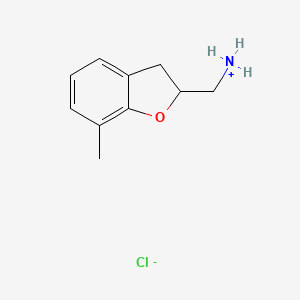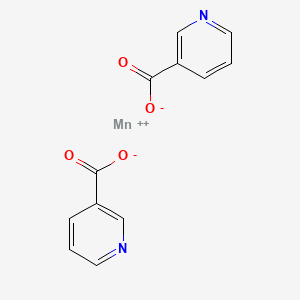
Manganese dinicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese dinicotinate is a coordination compound consisting of manganese ions and the dinicotinate ligand, which is derived from nicotinic acid (vitamin B3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese dinicotinate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese sulfate) with nicotinic acid in an aqueous solution. The reaction typically involves heating the mixture under reflux to ensure complete complexation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactions using manganese salts and nicotinic acid in controlled environments. The process may include purification steps to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese dinicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve replacing the nicotinate ligand with other ligands.
Major Products Formed:
Oxidation Products: Oxidation of this compound can yield manganese oxides or other manganese-based compounds.
Reduction Products: Reduction reactions can produce manganese(II) species.
Substitution Products: Substitution reactions can lead to the formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese-based compounds.
Biology: Manganese dinicotinate has been investigated for its role in biological systems, particularly in enzyme catalysis and metal ion transport.
Medicine: The compound has shown potential as a therapeutic agent due to its antioxidant properties and ability to modulate metal ion homeostasis.
Industry: this compound is used in the production of pigments, ceramics, and other materials requiring manganese compounds.
Mécanisme D'action
The mechanism by which manganese dinicotinate exerts its effects involves its interaction with metal ions and enzymes. The compound can chelate metal ions, affecting their availability and activity in biological systems. Additionally, this compound can influence enzyme activity by modulating the redox state of manganese ions.
Molecular Targets and Pathways:
Metal Ion Chelation: this compound can chelate metal ions such as iron and zinc, affecting their biological functions.
Enzyme Modulation: The compound can modulate the activity of enzymes that require manganese as a cofactor.
Comparaison Avec Des Composés Similaires
Manganese(II) Acetylacetonate: Used as a catalyst and in materials science.
Manganese(III) Acetylacetonate: Employed in organic synthesis and as a precursor for other manganese compounds.
Propriétés
Numéro CAS |
28029-54-1 |
|---|---|
Formule moléculaire |
C12H8MnN2O4 |
Poids moléculaire |
299.14 g/mol |
Nom IUPAC |
manganese(2+);pyridine-3-carboxylate |
InChI |
InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
Clé InChI |
DGCVKTDQGSVWLG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Mn+2] |
Numéros CAS associés |
59-67-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


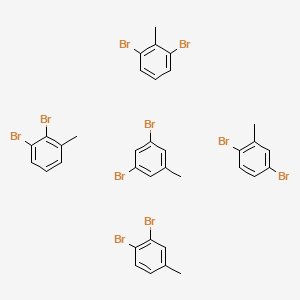
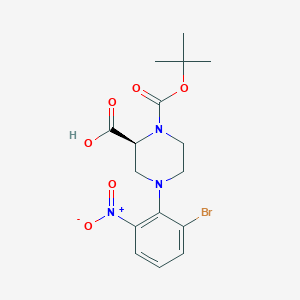
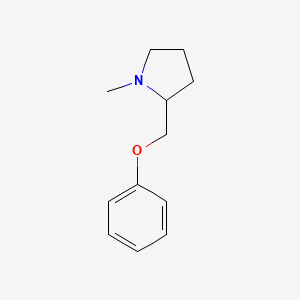


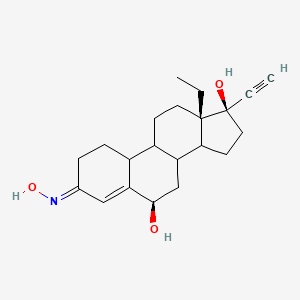
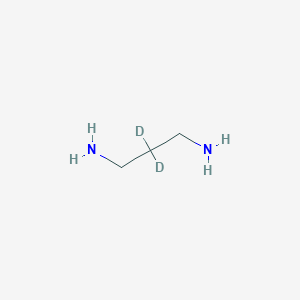
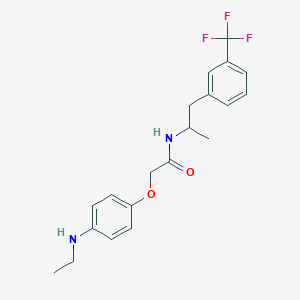
![4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide](/img/structure/B15341282.png)
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)

![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
